molecular formula C12H16N4O7 B14738952 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol CAS No. 6307-50-2

1,3-dimethylpyrrolidine;2,4,6-trinitrophenol

Cat. No.: B14738952
CAS No.: 6307-50-2
M. Wt: 328.28 g/mol
InChI Key: SYGNLGXWHZXZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethylpyrrolidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpyrrolidine and 2,4,6-trinitrophenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol typically involves the reaction of 1,3-dimethylpyrrolidine with 2,4,6-trinitrophenol under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,3-dimethylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

6307-50-2

Molecular Formula

C12H16N4O7

Molecular Weight

328.28 g/mol

IUPAC Name

1,3-dimethylpyrrolidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-4-7(2)5-6/h1-2,10H;6H,3-5H2,1-2H3

InChI Key

SYGNLGXWHZXZIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.